1-pentyl-1H-indole-3-carboxylic acid
Overview
Description
1-pentyl-1H-indole-3-carboxylic acid is a compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 g/mol . The IUPAC name for this compound is 1-pentylindole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 1-pentyl-1H-indole-3-carboxylic acid is 1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17) . This indicates the presence of a pentyl group attached to an indole ring, which is further attached to a carboxylic acid group .Physical And Chemical Properties Analysis
1-pentyl-1H-indole-3-carboxylic acid has a molecular weight of 231.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 231.125928785 g/mol . It has a topological polar surface area of 42.2 Ų and a heavy atom count of 17 .Scientific Research Applications
Biologically Active Compounds
- Scientific Field: Biochemistry and Pharmacology .
- Application Summary: Indole derivatives, including “1-pentyl-1H-indole-3-carboxylic acid”, are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds would be administered in a controlled dosage and their effects monitored over time .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties . The specific results or outcomes would depend on the specific disorder being treated .
Synthetic Cannabinoids
- Scientific Field: Biochemistry and Pharmacology .
- Application Summary: “1-pentyl-1H-indole-3-carboxylic acid” is a synthetic cannabinoid . Synthetic cannabinoids are agonists at cannabinoid CB 1 and CB 2 receptors .
- Methods of Application: In the study referenced, 10 μmol/l PB-22 and 5F-PB-22 were incubated with pooled cryopreserved human hepatocytes up to 3 h and analyzed samples on a TripleTOF 5600+ high-resolution mass spectrometer .
- Results or Outcomes: The predominant metabolic pathway for PB-22 and 5F-PB-22 was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .
Analgesics
- Scientific Field: Pharmacology .
- Application Summary: Indole derivatives are used in the development of analgesics . Analgesics are medicines that are used to relieve pain.
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds would be administered in a controlled dosage and their effects monitored over time .
- Results or Outcomes: The specific results or outcomes would depend on the specific disorder being treated .
Antifungal Agents
- Scientific Field: Pharmacology .
- Application Summary: Indole derivatives are used in the development of antifungal agents . Antifungal agents are drugs that are used to treat fungal infections.
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds would be administered in a controlled dosage and their effects monitored over time .
- Results or Outcomes: The specific results or outcomes would depend on the specific disorder being treated .
Anti-Inflammatory Agents
- Scientific Field: Pharmacology .
- Application Summary: Indole derivatives are used in the development of anti-inflammatory agents . Anti-inflammatory agents are drugs that are used to reduce inflammation.
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds would be administered in a controlled dosage and their effects monitored over time .
- Results or Outcomes: The specific results or outcomes would depend on the specific disorder being treated .
Antiviral Agents
- Scientific Field: Pharmacology .
- Application Summary: Indole derivatives are used in the development of antiviral agents . Antiviral agents are drugs that are used to treat viral infections.
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds would be administered in a controlled dosage and their effects monitored over time .
- Results or Outcomes: The specific results or outcomes would depend on the specific disorder being treated .
Future Directions
properties
IUPAC Name |
1-pentylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJUNILBCTRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024523 | |
Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-pentyl-1H-indole-3-carboxylic acid | |
CAS RN |
727421-73-0 | |
Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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